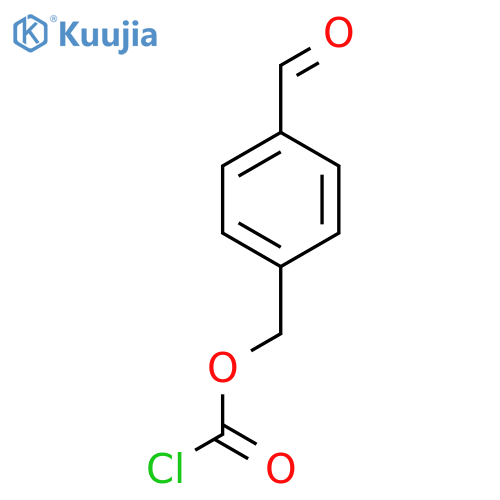Cas no 2172596-50-6 ((4-Formylphenyl)methyl chloroformate)

2172596-50-6 structure
商品名:(4-Formylphenyl)methyl chloroformate
(4-Formylphenyl)methyl chloroformate 化学的及び物理的性質
名前と識別子
-
- (4-formylphenyl)methyl chloroformate
- EN300-1612858
- 2172596-50-6
- (4-Formylphenyl)methyl chloroformate
-
- インチ: 1S/C9H7ClO3/c10-9(12)13-6-8-3-1-7(5-11)2-4-8/h1-5H,6H2
- InChIKey: NKDCSXCKCZGUAH-UHFFFAOYSA-N
- ほほえんだ: ClC(=O)OCC1C=CC(C=O)=CC=1
計算された属性
- せいみつぶんしりょう: 198.0083718g/mol
- どういたいしつりょう: 198.0083718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
(4-Formylphenyl)methyl chloroformate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1612858-10.0g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 10g |
$5897.0 | 2023-06-04 | ||
| Enamine | EN300-1612858-0.25g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 0.25g |
$1262.0 | 2023-06-04 | ||
| Enamine | EN300-1612858-0.5g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 0.5g |
$1316.0 | 2023-06-04 | ||
| Enamine | EN300-1612858-0.05g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 0.05g |
$1152.0 | 2023-06-04 | ||
| Enamine | EN300-1612858-2.5g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 2.5g |
$2688.0 | 2023-06-04 | ||
| Enamine | EN300-1612858-0.1g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 0.1g |
$1207.0 | 2023-06-04 | ||
| Enamine | EN300-1612858-1.0g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 1g |
$1371.0 | 2023-06-04 | ||
| Enamine | EN300-1612858-5.0g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 5g |
$3977.0 | 2023-06-04 |
(4-Formylphenyl)methyl chloroformate 関連文献
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
2172596-50-6 ((4-Formylphenyl)methyl chloroformate) 関連製品
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
